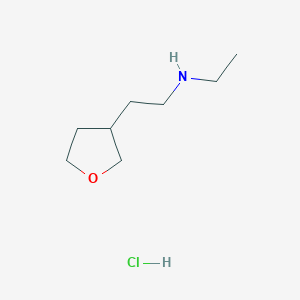
3-Benzyl-3-ethylpyrrolidine hydrochloride
Overview
Description
3-Benzyl-3-ethylpyrrolidine hydrochloride, also known as 3-BEPhCl, is an organic compound used in a variety of laboratory experiments and applications. It is a colorless crystalline solid that is soluble in water and other organic solvents. This compound is a derivative of pyrrolidine and is used in a variety of scientific research applications, such as organic synthesis, drug discovery, and medicinal chemistry. 3-BEPhCl has been used in a number of biochemical and physiological studies, and has shown promise in a variety of experimental applications.
Mechanism of Action
The mechanism of action of 3-Benzyl-3-ethylpyrrolidine hydrochloride is not fully understood, but it is believed to act by binding to certain proteins in the body and altering their structure and function. This binding can lead to changes in the activity of enzymes, hormones, and other proteins, which can then lead to changes in biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Benzyl-3-ethylpyrrolidine hydrochloride are not fully understood, but it has been shown to have a variety of effects on the body. In animal studies, 3-Benzyl-3-ethylpyrrolidine hydrochloride has been shown to have anti-inflammatory, anti-oxidant, and anti-tumor effects. It has also been shown to have effects on the cardiovascular system, the nervous system, and the immune system.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-Benzyl-3-ethylpyrrolidine hydrochloride in laboratory experiments is its high purity and solubility in water and other organic solvents. This makes it an ideal compound for a variety of biochemical and physiological studies. However, 3-Benzyl-3-ethylpyrrolidine hydrochloride is not approved for human use and should only be used in laboratory experiments.
Future Directions
There are a number of potential future directions for the use of 3-Benzyl-3-ethylpyrrolidine hydrochloride in scientific research. These include further studies into its mechanism of action, its potential therapeutic applications, and its potential environmental effects. Additionally, further studies into its structure and function could lead to the development of new drugs and other compounds. Finally, further research into its biochemical and physiological effects could lead to a better understanding of how it affects the body and how it can be used to treat a variety of diseases and conditions.
Scientific Research Applications
3-Benzyl-3-ethylpyrrolidine hydrochloride is used in a variety of scientific research applications, including organic synthesis, drug discovery, and medicinal chemistry. It has been used in a number of biochemical and physiological studies, and has shown promise in a variety of experimental applications. 3-Benzyl-3-ethylpyrrolidine hydrochloride has been used to study the structure and function of proteins, to develop new drugs, and to study the effects of drugs on the body. It has also been used to study the effects of various environmental toxins on the body.
properties
IUPAC Name |
3-benzyl-3-ethylpyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.ClH/c1-2-13(8-9-14-11-13)10-12-6-4-3-5-7-12;/h3-7,14H,2,8-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCQXGMTMSHQDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCNC1)CC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-3-ethylpyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(3-Methyl-3-pyrrolidinyl)methyl]propanamide hydrochloride](/img/structure/B1486127.png)
![1-(1-Pyrrolidinylmethyl)-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B1486128.png)




![1-(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-4-piperidinol dihydrochloride](/img/structure/B1486134.png)

![2-(4-Morpholinylmethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B1486138.png)


![3-Ethyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1486143.png)
![N,N-Dimethyl(5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanamine dihydrochloride](/img/structure/B1486146.png)
